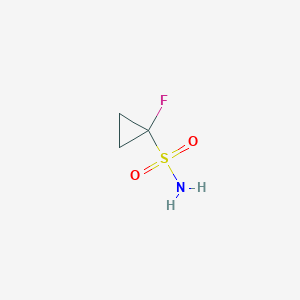

1-Fluorocyclopropane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluorocyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYIWIJXAIYNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303541 | |

| Record name | 1-Fluorocyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108658-19-0 | |

| Record name | 1-Fluorocyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108658-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluorocyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Fluorocyclopropane-1-sulfonamide

An In-Depth Technical Guide to the Synthesis of 1-Fluorocyclopropane-1-sulfonamide

Abstract

The this compound scaffold represents a confluence of two highly valued structural motifs in modern medicinal chemistry: the conformationally rigid cyclopropane ring and the bioisosteric sulfonamide group. The addition of a fluorine atom at the quaternary center further modulates the electronic and metabolic properties of the molecule, making it a desirable building block for novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, designed for researchers, chemists, and professionals in drug development. We present a primary, validated route starting from a commercially available key intermediate, as well as a detailed discussion on the synthesis of this intermediate for contexts requiring its de novo preparation. The causality behind experimental choices, detailed step-by-step protocols, and process logic are elucidated to ensure scientific integrity and practical applicability.

The Strategic Value of the 1-Fluorocyclopropyl Sulfonamide Moiety

In drug design, the incorporation of fluorine and cyclopropyl rings can profoundly enhance the pharmacological profile of a lead compound.

-

Fluorine's Impact : A single fluorine atom can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1]

-

The Cyclopropyl Ring : As a "bioisostere" for moieties like a phenyl ring or a double bond, the cyclopropane ring introduces conformational rigidity, locking the molecule into a specific bioactive conformation and often improving metabolic stability.[1]

-

The Sulfonamide Pharmacophore : The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, present in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[2][3] It acts as a versatile hydrogen bond donor and acceptor, crucial for target engagement.[2]

The combination of these three features in this compound creates a unique scaffold that offers a powerful tool for chemists to fine-tune the properties of bioactive molecules.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The most direct disconnection is at the sulfur-nitrogen bond of the sulfonamide, which points to a sulfonyl halide as the immediate precursor.

Caption: Primary synthetic workflow.

Experimental Protocol: Synthesis of this compound

This protocol describes the reaction of the sulfonyl chloride intermediate with ammonia to yield the final product.

Materials:

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |

|---|---|---|---|

| 1-Fluorocyclopropane-1-sulfonyl chloride | 1780549-34-9 | 158.58 | 1.0 eq |

| Ammonia (e.g., 28% aq. solution or gas) | 7664-41-7 | 17.03 | >2.0 eq |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent |

Procedure:

-

A solution of 1-fluorocyclopropane-1-sulfonyl chloride (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled to 0 °C in an ice-water bath.

-

Aqueous ammonia (2.0-3.0 eq) is added dropwise to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

-

Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Causality and Rationale

-

Choice of Nucleophile : Ammonia is the simplest nucleophile for the synthesis of a primary sulfonamide. An excess is used to drive the reaction to completion and to neutralize the HCl byproduct generated. [2]* Solvent : THF is a suitable aprotic solvent that dissolves the sulfonyl chloride and is compatible with the reaction conditions. Dichloromethane (DCM) is also a viable alternative.

-

Temperature Control : The reaction is performed at low temperature (0 °C) to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and ammonia, minimizing potential side reactions.

Synthesis of the Key Intermediate: 1-Fluorocyclopropane-1-sulfonyl Chloride

For instances where the key intermediate is not commercially available or requires derivatization, a multi-step synthesis from basic starting materials is necessary. This route involves the preparation of cyclopropanesulfonyl chloride followed by a selective α-fluorination.

Caption: Proposed workflow for the synthesis of the key intermediate.

Protocol: Synthesis of Cyclopropanesulfonyl Chloride

This procedure is adapted from established methods for preparing sulfonyl chlorides from Grignard reagents. [4] Procedure:

-

Sulfinate Formation : A solution of cyclopropylmagnesium bromide in THF is cooled to approximately -10 °C. Sulfur dioxide (SO₂), either as a gas or a solution in THF, is slowly added while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature.

-

Oxidative Chlorination : The mixture containing the cyclopropylsulfinate salt is cooled again to -5 °C. N-Chlorosuccinimide (NCS) is added portion-wise. After the addition, the mixture is warmed to room temperature and stirred until the reaction is complete.

-

Workup : The reaction is diluted with an ether-type solvent (e.g., MTBE) and washed with water and brine. The organic layer is dried and concentrated to give crude cyclopropanesulfonyl chloride, which can be purified by distillation under reduced pressure.

Protocol: Proposed α-Fluorination

This proposed protocol is based on standard literature procedures for the α-fluorination of sulfonyl compounds using an electrophilic fluorine source. [5][6] Procedure:

-

A solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is prepared in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

A solution of cyclopropanesulfonyl chloride (1.0 eq) in anhydrous THF is added dropwise to the cold base solution to generate the α-sulfonyl carbanion. The acidity of the α-proton is significantly increased by the adjacent sulfonyl group.

-

After stirring for 30-60 minutes at -78 °C, a solution of an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF₄), in THF or DMF is added to the carbanion solution. [7]4. The reaction is maintained at -78 °C for several hours before being allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Causality and Rationale

-

Base Selection : A strong, sterically hindered, non-nucleophilic base like LDA is crucial. It must be powerful enough to deprotonate the carbon alpha to the sulfonyl group without acting as a nucleophile and attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Fluorinating Agent : Selectfluor™ is a widely used, commercially available, and relatively safe electrophilic ("F⁺") source. [5][7]It is an air-stable solid, making it easier to handle than gaseous fluorine sources. Its mechanism involves the transfer of a fluorine atom to the nucleophilic carbanion. [7]* Low Temperature : The -78 °C temperature is critical for maintaining the stability of the highly reactive α-sulfonyl carbanion and preventing side reactions.

Conclusion

The is most efficiently achieved via the amination of the commercially available intermediate, 1-fluorocyclopropane-1-sulfonyl chloride. This one-step transformation is robust, high-yielding, and amenable to scale-up. For research endeavors requiring the de novo synthesis of this key intermediate, a two-stage approach starting from cyclopropylmagnesium bromide is proposed. This involves the formation of cyclopropanesulfonyl chloride, followed by a selective α-fluorination using a strong base and an electrophilic fluorine source like Selectfluor™. This guide provides the necessary strategic insights and detailed protocols to empower researchers in the synthesis and application of this valuable chemical scaffold.

References

-

Endo, K., Tomon, D., & Arimitsu, S. (2023). Enantioselective α-fluorination of both cyclic and acyclic β-dicarbonyl compounds... J. Org. Chem., 88, 9037-9045.

-

Peng, W., & Shreeve, J. M. (2005). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ChemInform.

-

Sharpless, K. B., et al. (2014). Sulfonyl Fluorides as Hubs for Click Chemistry. Angew. Chem. Int. Ed..

-

Wikipedia. (n.d.). Selectfluor.

-

ChemBK. (2024). 1-Allylcyclopropane-1-sulfonyl chloride.

-

Willis, M. C., et al. (2011). DABSO as a stable SO2 surrogate for the synthesis of sulfonyl chlorides and sulfonamides. Org. Lett., 13, 4876-4878.

-

Prakash, G. K. S., & Hu, J. (2007). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Acc. Chem. Res., 40(10), 921-30.

-

Li, Z., et al. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 22(10), 1642.

-

Guyon, H., & Cahard, D. (2020). Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. In Fluorination (pp. 529-551). Springer.

-

BenchChem. (n.d.). 1-Chlorocyclopropane-1-sulfonamide.

-

AChemBlock. (n.d.). 1-fluorocyclopropanesulfonyl chloride.

-

BenchChem. (n.d.). 1-fluorocyclopropanecarbonyl chloride.

-

Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.

-

Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem..

-

ChemRxiv. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

-

Gouverneur, V., et al. (2015). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chem. Commun., 51, 14013-14016.

-

Lee, S., et al. (2016). Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions. Org. Biomol. Chem., 14, 10328-10332.

-

Journal of Fluorine Chemistry. (2019). Enantioselective electrophilic fluorination of α-aryl-tetralones using a preparation of N-fluoroammonium salts of cinchonine.

-

ResearchGate. (2025). Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin.

-

Wikipedia. (n.d.). Sulfonamide (medicine).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Selectfluor - Wikipedia [en.wikipedia.org]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-Fluorocyclopropane-1-sulfonamide

For Immediate Release to the Scientific Community

Abstract

1-Fluorocyclopropane-1-sulfonamide stands as a molecule of significant interest at the confluence of medicinal chemistry's most impactful structural motifs. The strategic incorporation of a strained, fluorinated cyclopropane ring onto a sulfonamide scaffold presents a compelling profile for targeted therapeutic intervention. This technical guide synthesizes current knowledge to propose and explore the potential mechanisms of action for this compound. While direct experimental evidence for this compound remains nascent, a robust understanding of its constituent pharmacophores—the sulfonamide group and the fluorocyclopropane moiety—provides a strong foundation for hypothesizing its biological targets and cellular effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a logical framework for future investigation and application.

Introduction: A Molecule of Designed Potential

The quest for novel therapeutics with enhanced efficacy and specificity is a perpetual driver of innovation in drug discovery. The strategic design of small molecules often involves the integration of well-characterized functional groups to modulate pharmacological properties. This compound is a prime example of such rational design, bringing together two powerful pharmacophoric elements.

-

The Sulfonamide Moiety: A cornerstone in medicinal chemistry, the sulfonamide group (-SO₂NH₂) is a versatile functional group found in a wide array of approved drugs.[1][2] Its ability to act as a bioisostere for other functional groups and its capacity to engage in critical hydrogen bonding interactions have cemented its importance in drug design.[3] Historically recognized for their antimicrobial properties, sulfonamides have since demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and diuretic effects.[4][5]

-

The Fluorocyclopropane Ring: The incorporation of a cyclopropane ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target. The addition of a fluorine atom to this strained ring system further augments its therapeutic potential by improving metabolic stability, altering electronic properties, and potentially increasing membrane permeability.[6]

This guide will dissect the potential mechanisms of action of this compound by examining the established roles of these two key structural components.

Potential Mechanism of Action I: Dihydropteroate Synthase (DHPS) Inhibition

The most classic and well-documented mechanism of action for sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3]

The Folic Acid Synthesis Pathway: A Validated Antibacterial Target

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This metabolic pathway is essential for the production of nucleotides and certain amino acids, making it an ideal target for selective antibacterial therapy. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid.

Competitive Antagonism of PABA

Sulfonamides are structural analogs of PABA.[3] This structural mimicry allows them to act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they prevent the binding of PABA, thereby halting the synthesis of folic acid and ultimately inhibiting bacterial growth.

Implication for this compound

Given the presence of the sulfonamide group, it is highly plausible that this compound could exhibit antibacterial activity via the inhibition of DHPS. The fluorocyclopropane moiety could potentially enhance this activity by influencing the molecule's binding affinity within the PABA-binding pocket of the enzyme.

Caption: Experimental workflow to validate DHPS inhibition.

Potential Mechanism of Action II: Carbonic Anhydrase (CA) Inhibition

Beyond their antibacterial role, sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. [7]

The Role of Carbonic Anhydrases

CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are overexpressed in various pathologies, including cancer and glaucoma, making them attractive therapeutic targets. [7]

Sulfonamide Binding to the CA Active Site

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.

Implication for this compound

The presence of the primary sulfonamide group in this compound makes it a strong candidate for a carbonic anhydrase inhibitor. The fluorocyclopropane moiety could influence its selectivity and potency against different CA isoforms.

Caption: Proposed mechanism of Carbonic Anhydrase inhibition.

Experimental Validation Workflow

A well-established stopped-flow spectrophotometric assay is the gold standard for determining CA inhibitory activity.

Table 2: Experimental Protocol for Validating CA Inhibition

| Step | Experiment | Methodology | Expected Outcome |

| 1 | Carbonic Anhydrase Isoform Screening | Stopped-flow spectrophotometry measuring the inhibition of CO₂ hydration against a panel of human CA isoforms (e.g., hCA I, II, IX, XII). | Determination of the inhibitory constants (Ki) for each isoform, revealing the potency and selectivity profile of the compound. |

| 2 | Molecular Docking Studies | In silico modeling of the compound's binding pose within the active site of the most potently inhibited CA isoforms. | Visualization of the key interactions, including the coordination of the sulfonamide to the zinc ion and the role of the fluorocyclopropane group. |

Potential Mechanism of Action III: Kinase Inhibition

The fluorocyclopropyl group has emerged as a valuable moiety in the design of kinase inhibitors. [8]Specifically, fluorocyclopropyl amides have been successfully developed as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key signaling molecule in B-cells. [8]

Bruton's Tyrosine Kinase (Btk) as a Therapeutic Target

Btk plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. [8]

The Role of the Fluorocyclopropyl Moiety in Kinase Binding

In the context of Btk inhibitors, the cyclopropyl group often occupies a hydrophobic pocket within the kinase domain, and the fluorine atom can engage in favorable interactions, such as hydrogen bonding, with the protein backbone. [8]

Implication for this compound

While this compound is a sulfonamide and not an amide, the precedent for the fluorocyclopropyl group in kinase inhibition suggests that this compound could potentially target kinases. The sulfonamide group could act as a hinge-binder, a common motif in kinase inhibitors.

Caption: General scheme for kinase inhibition.

Experimental Validation Workflow

A tiered approach, starting with a broad kinase screen followed by more focused assays, would be appropriate.

Table 3: Experimental Protocol for Validating Kinase Inhibition

| Step | Experiment | Methodology | Expected Outcome |

| 1 | Broad Kinase Panel Screen | In vitro kinase assay against a large panel of recombinant human kinases (e.g., >400 kinases). | Identification of any kinases that are significantly inhibited by the compound at a specific concentration. |

| 2 | Dose-Response and IC₅₀ Determination | For any identified "hits," a dose-response curve is generated to determine the IC₅₀ value. | Quantitative measure of the compound's potency against specific kinases. |

| 3 | Cell-Based Phosphorylation Assay | Western blot or ELISA-based assay to measure the phosphorylation of a known substrate of the target kinase in a relevant cell line. | Confirmation of the compound's ability to inhibit the kinase in a cellular context. |

Conclusion and Future Directions

This compound is a molecule of considerable therapeutic promise, owing to the strategic combination of a sulfonamide core and a fluorocyclopropane substituent. While its precise mechanism of action awaits direct experimental elucidation, the well-established pharmacology of its constituent moieties provides a strong basis for several plausible hypotheses. This guide has outlined three potential mechanisms: inhibition of dihydropteroate synthase, inhibition of carbonic anhydrases, and inhibition of protein kinases.

The proposed experimental workflows provide a clear roadmap for the scientific community to systematically investigate these possibilities. The results of such studies will be crucial in defining the therapeutic potential of this compound and guiding its future development as a potential treatment for bacterial infections, cancer, or inflammatory diseases. The elucidation of its mechanism of action will not only advance our understanding of this specific molecule but will also contribute to the broader knowledge of structure-activity relationships in the design of novel therapeutics.

References

- Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7015525/]

- Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/8230135/]

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [URL: https://www.researchgate.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/download/?file=File%2FActa_Poloniae%2F2016%2F2%2F289-300.pdf]

- Synthesis and Biological Activity Evaluation of New Sulfonamid Derivatives. Iraqi Journal of Pharmaceutical Sciences. [URL: https://ijps.uobaghdad.edu.iq/index.php/ijps/article/view/1000]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. [URL: https://www.sciencedirect.com/science/article/pii/S209517792100078X]

- 1-Chlorocyclopropane-1-sulfonamide | CAS 681808-76-4. Benchchem. [URL: https://www.benchchem.com/product/b998132]

- Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822432/]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27272828/]

- Synthesis and Biological Evaluation of Proline Derived Sulphonamides. ResearchGate. [URL: https://www.researchgate.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [URL: https://www.oapub.org/med/jivis/2018/v1/i1/1]

- Mechanism of inhibition of fatty acid amide hydrolase by sulfonamide-containing benzothiazoles: long residence time derived from increased kinetic barrier and not exclusively from thermodynamic potency. Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21827159/]

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055106/]

- Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Cell Chemical Biology. [URL: https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(23)00411-9]

- Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955431/]

- Strategies for target identification of antimicrobial natural products. Natural Product Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4711384/]

- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-study-of-sulfonamide-derivatives-as-antidiabetic-and_fig7_361253017]

- Biological activities of sulfonamides. ResearchGate. [URL: https://www.researchgate.net/publication/281313432_Biological_activities_of_sulfonamides]

- Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.com/articles/biological-activities-of-sulfonamides.pdf]

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. [URL: https://www.hindawi.com/journals/jchem/2013/198393/]

- Rapid accumulation of fluorophores and fast kill identify drugs with bactericidal effects against Gram-negative bacteria. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.07.08.499358v1.full]

Sources

- 1. 1-Chlorocyclopropane-1-sulfonamide|CAS 681808-76-4 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. scispace.com [scispace.com]

- 6. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 1-Fluorocyclopropane-1-sulfonamide

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Fluorocyclopropane-1-sulfonamide

Abstract

The introduction of strained ring systems and fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate physicochemical and pharmacological properties. This compound is a molecule of significant interest, combining the unique conformational constraints of a cyclopropane ring, the metabolic stability and potent electronic effects of a geminal fluorine atom, and the well-established pharmacophoric character of a primary sulfonamide. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unambiguous characterization of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output. We will explore detailed methodologies and predictive interpretations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in authoritative principles and field-proven insights.

Introduction: The Structural and Chemical Rationale

This compound presents a unique convergence of functionalities that necessitates a multi-faceted analytical approach.

-

The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain and "bent" bonds with high p-orbital character. This creates a unique electronic environment that influences the chemical shifts of adjacent nuclei and introduces distinct coupling constants in NMR spectroscopy.

-

The Geminal Fluorine Atom: As the most electronegative element, fluorine exerts a powerful inductive effect, significantly deshielding the carbon to which it is attached (C1). Its presence is a crucial reporter group in ¹⁹F NMR and introduces complex spin-spin couplings to neighboring ¹H and ¹³C nuclei.[1] The C-F bond is also known to enhance metabolic stability.[2]

-

The Sulfonamide Group (-SO₂NH₂): This functional group is a key pharmacophore found in a wide range of therapeutics.[3][4] Its characteristic vibrational modes are readily identifiable in IR spectroscopy. The acidic N-H protons and the quadrupolar ¹⁴N nucleus can influence NMR spectral features.

The confluence of these features demands a synergistic application of multiple spectroscopic techniques, where data from one method corroborates and refines the interpretation of another. This guide will detail the logical workflow for achieving complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound. A comprehensive analysis requires a suite of 1D and 2D experiments.

Causality Behind Experimental Choices

The selection of NMR experiments is dictated by the molecule's structure. The presence of ¹H, ¹³C, and ¹⁹F—all spin-active nuclei—allows for a rich network of correlations. A proton-decoupled ¹³C experiment is insufficient on its own due to the complex C-F couplings.[5] Similarly, a simple ¹H spectrum would be challenging to interpret without correlation experiments due to overlapping signals and complex coupling patterns. Therefore, a multi-dimensional approach is not merely beneficial; it is essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable NH₂ protons.

-

Instrument & Parameters: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to capture all signals.

-

1D ¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. This is crucial for observing ¹⁹F-¹H coupling constants. Use a common reference standard like CFCl₃ (δ 0.0 ppm) or an internal standard like hexafluorobenzene (δ -164.9 ppm).[2][6]

-

1D ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. Note that C-F couplings will still be present, resulting in splitting of the carbon signals.[5]

-

2D Correlation Spectroscopy:

-

¹H-¹H COSY: To establish proton-proton connectivities within the cyclopropane ring.

-

¹H-¹³C HSQC: To correlate each proton with its directly attached carbon. This is critical for assigning the C2/C3 carbons.

-

¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations, for instance, from the cyclopropyl protons to the C1 carbon.

-

¹H-¹⁹F HOESY/NOESY: To establish through-space proximity between the fluorine atom and protons on the cyclopropane ring, which can help confirm stereochemistry if relevant.

-

Diagram: Logical Workflow for NMR Analysis

Caption: Logical workflow for the complete NMR structural elucidation.

Predicted NMR Data and Interpretation

The following table summarizes the predicted NMR data based on established principles for fluorinated cyclopropanes and sulfonamides.[1][6]

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale & Interpretation |

| ¹H | 6.0 - 7.5 | br s | - | -SO₂N H₂: The two amine protons are chemically equivalent but may be broadened by quadrupolar coupling with ¹⁴N and chemical exchange. The chemical shift is highly solvent-dependent. |

| ¹H | 1.5 - 2.5 | m | J(H,H) ≈ 4-10 | -C H₂-CH₂ -: The four protons on the C2 and C3 carbons of the cyclopropane ring are diastereotopic and will form a complex, overlapping multiplet system due to geminal, cis, and trans couplings. 2D COSY is essential for deconvolution. |

| ¹³C | 80 - 100 | d | ¹J(C,F) ≈ 250-300 | C 1: This carbon is directly attached to the highly electronegative fluorine, causing a significant downfield shift. It will appear as a doublet due to the large one-bond coupling to ¹⁹F.[1][5] |

| ¹³C | 15 - 25 | t | ²J(C,F) ≈ 5-15 | C 2 / C 3: These two equivalent carbons are shifted slightly downfield relative to cyclopropane itself. They will appear as a triplet due to two-bond coupling to the fluorine atom. |

| ¹⁹F | -140 to -170 | m | J(F,H) ≈ 2-20 | C F: The fluorine chemical shift is characteristic of a fluorine on a tertiary carbon in a strained ring. The signal will be a complex multiplet due to two- and three-bond couplings to the four cyclopropyl protons.[6][7] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, primarily the sulfonamide moiety.

Causality and Key Vibrational Modes

The vibrational energy of a bond is determined by the masses of the connected atoms and the bond strength. The S=O bonds in the sulfonyl group are very strong and involve a heavy sulfur atom, leading to intense, characteristic stretching absorptions in a relatively clean region of the spectrum. Similarly, the N-H bonds of the primary amine give rise to distinct stretches.[8][9]

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a faster analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan (of air or the empty ATR crystal) to be subtracted from the sample spectrum.

Predicted IR Data

The following table outlines the expected characteristic absorption bands for this compound.[8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3390 - 3320 | Medium | N-H | Asymmetric Stretch |

| 3280 - 3220 | Medium | N-H | Symmetric Stretch |

| ~3080 | Medium-Weak | C-H | Cyclopropane C-H Stretch |

| 1345 - 1315 | Strong | S=O | Asymmetric Stretch |

| 1180 - 1145 | Strong | S=O | Symmetric Stretch |

| 1100 - 1200 | Strong | C-F | C-F Stretch |

| 925 - 900 | Medium | S-N | S-N Stretch |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the crucial molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Causality: Ionization and Fragmentation

The choice of ionization technique is critical for analyzing fluorinated compounds. Standard Electron Ionization (EI) can be too harsh, leading to extensive fragmentation and a weak or absent molecular ion peak.[11][12] Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are preferred as they impart less energy to the molecule, increasing the probability of observing the protonated molecule [M+H]⁺ or other adducts.

Fragmentation is governed by the stability of the resulting ions and neutral fragments. The strained cyclopropane ring and the bonds to the electronegative substituents (F, SO₂NH₂) are likely points of initial cleavage.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI or CI analysis.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data, which can confirm the elemental composition.

-

Ionization: Employ ESI in positive ion mode to generate the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This helps in piecing together the molecular structure.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₃H₆FNO₂S

-

Monoisotopic Mass: 139.0103

-

High-Resolution MS (ESI+): Expect an [M+H]⁺ ion at m/z 140.0176.

Predicted Key Fragmentation Pathways:

-

Loss of SO₂: [M+H - 64]⁺ → C₃H₇FN⁺ (m/z 76.05)

-

Loss of SO₂NH₂: [M+H - 80]⁺ → C₃H₅F⁺ (m/z 60.04)

-

Cleavage of the Cyclopropane Ring: Fragmentation of the ring can lead to various smaller ions, though predicting the exact pathways is complex.

Integrated Spectroscopic Analysis and the Role of Computational Chemistry

No single technique provides the complete picture. The definitive structural proof for this compound comes from the synergistic integration of all spectroscopic data.

Diagram: Overall Spectroscopic Characterization Workflow

Caption: Integrated workflow for spectroscopic characterization.

The Power of Computational Prediction

For novel molecules where no reference spectra exist, computational chemistry is an invaluable tool. Density Functional Theory (DFT) calculations can accurately predict NMR chemical shifts (¹H, ¹³C, and especially ¹⁹F).[13][14] By comparing the experimentally obtained spectra to the computationally predicted spectra, assignments can be made with a much higher degree of confidence. This self-validating system, where experimental data and theoretical predictions converge, represents the gold standard for structural elucidation in modern chemistry.

Conclusion

The spectroscopic characterization of this compound is a non-trivial exercise that showcases the power of modern analytical chemistry. A logical, multi-technique approach is paramount. Comprehensive NMR analysis, including 1D and 2D experiments across ¹H, ¹³C, and ¹⁹F nuclei, provides the core structural framework. This framework is then rapidly confirmed by the functional group information from IR spectroscopy and the molecular weight verification from high-resolution mass spectrometry. For ultimate confidence, these experimental findings should be cross-validated with computational predictions. This integrated methodology ensures the highest level of scientific integrity and provides the robust, unambiguous data required by researchers in the demanding field of drug discovery and development.

References

- Unknown. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.

-

Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards. Retrieved from

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (n.d.). The Infrared Spectra of Some Sulphonamides. ElectronicsAndBooks. Retrieved from

-

Unknown. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Retrieved from

-

Liang, Y., Fábri, C., Su, J., Billinghurst, B., Zhao, J., Chen, Z., & Liu, B. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing. Retrieved from

-

Unknown. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Retrieved from

-

Benmebarek, S., Boussaa Sabiha, A., Benmebarek, I. E., & Merazig, H. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. Retrieved from

-

Mhlongo, S. H., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Retrieved from 15

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. PubMed. Retrieved from 16

-

Peters, G. M., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Retrieved from 2

-

Duarte, F. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from 17

-

Unknown. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. Retrieved from 12

-

Kalasinsky, V. F., Powers, D. E., & Harris, W. C. (n.d.). Vibrational spectra and conformations of cyclopropylamine. ACS Publications. Retrieved from 18

-

Unknown. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Retrieved from 13

-

Unknown. (n.d.). Calculated and experimental 13C NMR chemical shifts. ResearchGate. Retrieved from 19

-

Duarte, F. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. NIH. Retrieved from 20

-

NIST. (n.d.). Cyclopropylamine. NIST WebBook. Retrieved from 21

-

Unknown. (n.d.). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from 22

-

Unknown. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from 6

-

Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. Retrieved from 1

-

Unknown. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry. Retrieved from 7

-

Unknown. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Cambridge Open Engage. Retrieved from 14

-

Unknown. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Publishing. Retrieved from

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from 5

-

Unknown. (n.d.). 1-Chlorocyclopropane-1-sulfonamide. Benchchem. Retrieved from 3

-

Unknown. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Retrieved from 4

Sources

- 1. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Chlorocyclopropane-1-sulfonamide|CAS 681808-76-4 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 13. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cyclopropylamine [webbook.nist.gov]

- 22. rsc.org [rsc.org]

1-Fluorocyclopropane-1-sulfonamide stability and degradation

An In-Depth Technical Guide to the Stability and Degradation of 1-Fluorocyclopropane-1-sulfonamide

Introduction: The Emergence of a Unique Structural Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound emerges as a compound of significant interest, merging three key functional groups: a strained cyclopropane ring, a metabolically robust fluorine atom, and the versatile sulfonamide pharmacophore.[1][2] This guide provides an in-depth analysis of the chemical stability and degradation pathways of this molecule, offering field-proven insights for researchers in drug development.

The fluorocyclopropane moiety is increasingly utilized to enhance metabolic stability and fine-tune molecular properties.[3] While generally stable, the inherent high ring strain of the cyclopropane ring (with bond angles around 60°) introduces unique reactivity.[2][3][4] The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its chemical robustness and ability to form critical hydrogen bonds.[1][5][6] Understanding the interplay between these components under various stress conditions is crucial for predicting shelf-life, formulating stable drug products, and identifying potential degradants.

Section 1: Chemical Stability Profile

A comprehensive understanding of a molecule's stability requires subjecting it to forced degradation, a process that involves conditions more severe than standard accelerated stability testing.[7][8] This approach is fundamental to identifying likely degradation products and establishing stability-indicating analytical methods. The stability of this compound is a function of its two core components: the fluorocyclopropane ring and the sulfonamide group.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a primary pathway for drug degradation.[9] We must consider the molecule's behavior across a physiologically and industrially relevant pH range.

-

Acidic Conditions (pH 1-4): This is the most significant area of concern for the this compound scaffold. The strained cyclopropane ring is susceptible to acid-catalyzed ring-opening.[3] The mechanism likely involves the protonation of the fluorine or sulfonamide oxygen atoms, which enhances the electrophilicity of the adjacent carbon, making it vulnerable to nucleophilic attack by water and subsequent ring cleavage.[2][3] While many sulfonamides are fairly stable at acidic pH, the added strain from the cyclopropane ring is the overriding factor governing reactivity here.[10]

-

Neutral Conditions (pH ~7): Under neutral conditions, the fluorocyclopropane moiety is expected to exhibit high stability.[3] This intrinsic stability is a key rationale for its incorporation into drug candidates.[3] Similarly, extensive studies on various sulfonamides have demonstrated their hydrolytic stability at pH 7.0, with half-lives often exceeding one year.[9] Therefore, significant degradation of this compound is not anticipated at neutral pH.

-

Basic Conditions (pH 9-12): The fluorocyclopropane ring is generally more resistant to degradation under basic conditions than acidic ones.[3] Studies on a wide array of sulfonamides confirm they are hydrolytically stable at pH 9.0.[9] However, it is mechanistically plausible that very strong bases could deprotonate the C-H bonds on the cyclopropane ring, which are more acidic than in comparable acyclic systems, potentially leading to undesired side reactions, though ring-opening is less likely than under acidic stress.[3]

Thermal Stability

Thermal stress testing is critical for determining appropriate storage and shipping conditions.

-

Solid-State Stability: As a crystalline solid, which is typical for sulfonamides, this compound is expected to be relatively stable.[6] However, fluorinated cyclopropanes can undergo thermal decomposition at elevated temperatures (typically in the 170–250°C range), which may involve rearrangement to form olefinic products or elimination of difluorocarbene.[11]

-

Solution-State Stability: In solution, the kinetics of thermal degradation can be more complex. Studies on sulfonamides in aqueous matrices (milk) show they are very stable during standard pasteurization processes but can degrade significantly during high-temperature sterilization (120°C for 20 min).[12] This degradation typically follows first-order kinetics.[12] For this compound, any thermal degradation would likely be exacerbated by pH extremes.

Photostability

As mandated by the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a non-negotiable component of drug development.[13][14] Exposure to light can induce photochemical reactions, leading to a loss of potency and the formation of potentially harmful photoproducts.[15]

A standard photostability study involves exposing the compound, both as a solid and in solution, to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][16] Foil-wrapped control samples are used to differentiate between thermal and light-induced degradation.[13] While specific data for this molecule is not publicly available, both the aromatic nature inherent in many sulfonamide structures and the strained ring system could be potential chromophores, making photostability a key parameter to evaluate experimentally.

Oxidative Stability

Forced degradation protocols routinely employ oxidative stress, typically using hydrogen peroxide, to probe for vulnerabilities. The sulfur atom in the sulfonamide group is a potential site for oxidation. The overall susceptibility of a molecule to oxidation can be correlated with its HOMO-LUMO energy gap; a larger gap suggests higher kinetic stability.[17]

Section 2: Postulated Degradation Pathways

Based on the chemical functionalities present in this compound, several degradation pathways can be postulated. Identifying these pathways is the primary goal of a forced degradation study.

-

Acid-Catalyzed Hydrolytic Ring Opening: This is the most probable degradation pathway under acidic conditions. Nucleophilic attack by water on a protonated intermediate leads to the cleavage of a C-C bond within the cyclopropane ring, alleviating ring strain.

-

Sulfonamide S-N Bond Cleavage: Hydrolysis of the sulfur-nitrogen bond is a known, though often slow, degradation route for sulfonamides.[9] This would yield 1-fluorocyclopropane-1-sulfonic acid and ammonia.

-

Sulfonamide C-S Bond Cleavage: A more strenuous degradation pathway could involve the cleavage of the carbon-sulfur bond, which would result in the formation of fluorocyclopropane and sulfonamide-related fragments. This pathway is common in the microbial degradation of sulfonamides, yielding products like sulfanilic acid from parent drugs.[18]

Caption: Postulated degradation pathways for this compound.

Section 3: Methodologies for Stability and Degradation Analysis

A self-validating protocol is one where the experimental design inherently confirms the reliability of its results. For stability studies, this means employing a validated, stability-indicating analytical method alongside a systematic forced degradation workflow.

Experimental Protocol: Forced Degradation Study

The objective is to induce 5-20% degradation of the active pharmaceutical ingredient (API), as this range is sufficient to detect and quantify degradants without overwhelming the sample with secondary degradation products.[7]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate samples at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate samples at 60°C.

-

Neutral Hydrolysis: Dilute the stock solution with purified water (pH ~7). Incubate samples at 60°C.

-

Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature, protected from light.

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C). Also, heat the stock solution in a sealed vial at 80°C.

-

Photolytic Degradation: Expose the solid API and the stock solution to light conditions as specified in ICH Q1B (≥1.2 million lux hours and ≥200 W h/m²).[14]

3. Time Points and Sample Analysis:

-

Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Immediately quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For all samples, dilute with the mobile phase to halt the reaction.

-

Analyze all samples, including unstressed controls, using a validated stability-indicating HPLC-UV/MS method.

Protocol: Stability-Indicating HPLC-MS Method

A stability-indicating method is one that can accurately measure the decrease in the amount of the active drug and the increase in the amount of degradation products, with no interference between them.

-

Instrumentation: HPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF for accurate mass measurement).

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a common starting point.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute more hydrophobic degradants. A typical gradient might run from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

UV/PDA: Monitor at an appropriate wavelength determined from the UV spectrum of the parent compound (e.g., 220-300 nm). Check for peak purity.

-

MS: Use electrospray ionization (ESI) in both positive and negative modes to identify the molecular ions of the parent and any degradants. Use tandem MS (MS/MS) to fragment the ions and aid in structural elucidation.[12][19]

-

Caption: Experimental workflow for a forced degradation study.

Section 4: Data Summary and Interpretation

The results from the forced degradation study should be summarized to provide a clear overview of the molecule's liabilities.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

| Stress Condition | Time | % Assay of Parent | Major Degradation Products (DP) | Remarks |

| 0.1 M HCl (60°C) | 24h | 78% | DP-1 (Ring-Opened) | Significant degradation observed. Primary liability. |

| 0.1 M NaOH (60°C) | 48h | 96% | Minor DP-2 (S-N Cleavage) | Relatively stable under basic conditions. |

| Water (60°C) | 48h | 99% | None Detected | Highly stable at neutral pH. |

| 3% H₂O₂ (RT) | 48h | 94% | Minor DP-3 (Oxidized) | Minor susceptibility to oxidation. |

| Heat (80°C, Solid) | 72h | >99% | None Detected | Thermally stable in solid state at 80°C. |

| ICH Photostability | - | 97% | Minor DP-4 (Photoproduct) | Minor sensitivity to light. Requires protective packaging. |

This hypothetical data suggests that the primary degradation pathway is acid-catalyzed hydrolysis, leading to ring-opening. The molecule shows good stability under neutral, basic, and thermal conditions, with only minor sensitivity to oxidation and light. This profile allows drug development professionals to select appropriate formulation strategies, such as enteric coatings to protect against stomach acid, and to define suitable storage conditions and packaging.

Conclusion

This compound is a promising chemical entity whose stability is governed by the unique interplay of its constituent functional groups. While generally robust, its primary liability is the potential for acid-catalyzed ring-opening of the strained fluorocyclopropane ring. It exhibits commendable stability under neutral, basic, and thermal stress conditions. A thorough forced degradation study, coupled with a validated, stability-indicating HPLC-MS method, is essential to fully characterize its degradation profile. The insights gained from such studies are fundamental to the development of safe, effective, and stable pharmaceutical products.

References

- Dolbier Jr, W. R. (2002). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 102(9), 3089-3134.

-

Mora-Fuentes, J. P., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Structural Chemistry. [Link]

-

Dolbier, W. R. (2002). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. ACS Publications. [Link]

- Gao, Y., et al. (2000). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Fluorine Chemistry, 106(1), 79-91.

-

Mora-Fuentes, J. P., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

- Adhikari, L. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-5.

-

García-Galán, M. J., et al. (2011). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

-

ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]

- Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(10), 2143-2150.

-

Al-Bayati, Z. F., & Al-Amiery, A. A. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. [Link]

-

Kumar, V., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. [Link]

- Waterman, K. C., & Swanson, J. (2004). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology.

- Ullah, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Inorganic Chemistry, 41(2), 115-133.

-

Wikipedia. (n.d.). Sulfonamide. [Link]

-

Eurofins. (2023). Analytical Method Summaries. [Link]

-

Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

-

MacMillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

-

ResearchGate. (n.d.). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. [Link]

- Baertschi, S. W., et al. (2005). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(31), 42391-42402. [Link]

-

Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

- Bojanowska-Czajka, A., et al. (2024). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. Molecules, 29(15), 3489.

-

Sanchez, J. P., et al. (1991). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. [Link]

-

Cui, E., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. [Link]

-

Barbour, R. V., et al. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1034-1038. [Link]

-

European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Molnar Institute. [Link]

-

Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

- Patel, A. B., et al. (2024). Photostability Study of Biopharmaceutical Products. IJPPR, 16(3), 1-8.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

-

Hoke, R. A., et al. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. PubMed. [Link]

-

El-Sayed, A. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

Sources

- 1. CAS 1108658-19-0: 1-Fluorocyclopropanesulfonamide [cymitquimica.com]

- 2. 1-Chlorocyclopropane-1-sulfonamide|CAS 681808-76-4 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. scispace.com [scispace.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

biological activity of fluorinated cyclopropyl sulfonamides

An In-Depth Technical Guide to the Biological Activity of Fluorinated Cyclopropyl Sulfonamides

Introduction: A Trifecta of Pharmacophoric Excellence

In the landscape of modern medicinal chemistry, the strategic combination of specific structural motifs is paramount to the design of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The fluorinated cyclopropyl sulfonamide scaffold represents a powerful convergence of three privileged pharmacophores: the sulfonamide group, the cyclopropyl ring, and the fluorine atom. The sulfonamide moiety is a cornerstone of drug discovery, present in a wide array of antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2][3] Its ability to act as a bioisostere of amides and to form critical hydrogen bonds with biological targets is well-established.[4][5] The incorporation of a cyclopropyl ring introduces conformational rigidity and a unique spatial arrangement of substituents, often leading to improved binding affinity and metabolic stability. Concurrently, the introduction of fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, while also participating in potent interactions with enzyme active sites.[4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of this promising class of compounds.

The Strategic Advantage: Contributions of Each Moiety

The efficacy of fluorinated cyclopropyl sulfonamides arises from the synergistic interplay of its three core components. Understanding the distinct contribution of each is crucial for rational drug design.

-

The Sulfonamide Core: This functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in enzyme active sites or receptors.[5] Its tetrahedral geometry allows it to mimic transition states, particularly in metalloenzymes where the sulfonamide nitrogen can coordinate with a catalytic metal ion, such as the zinc atom in carbonic anhydrases.[5][6]

-

The Cyclopropyl Ring: This small, strained ring system is not merely a passive linker. It restricts the rotational freedom of adjacent groups, locking the molecule into a specific, biologically active conformation. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing affinity. Furthermore, the cyclopropyl group can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation.

-

The Fluorine Atom(s): Strategic fluorination is a cornerstone of modern drug design. The C-F bond is significantly stronger than a C-H bond, which can block sites of oxidative metabolism and increase a drug's half-life.[4] Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's overall electronic profile, leading to enhanced binding interactions through dipole-dipole or orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone).[7]

Synthesis Strategies: Building the Scaffold

The construction of fluorinated cyclopropyl sulfonamides requires robust and versatile synthetic methodologies. While classical methods often rely on the reaction of highly reactive sulfonyl chlorides with amines, these precursors can be unstable and lack chemoselectivity.[8] A more contemporary and advantageous approach involves the use of sulfonyl fluorides as stable, storable, and selectively reactive precursors.[9] Recent advancements have demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf2)2], can effectively activate the otherwise stable S-F bond, enabling efficient coupling with a diverse range of amines under mild conditions.[8][9]

Caption: Synthetic workflow for fluorinated cyclopropyl sulfonamides via Lewis acid activation of stable sulfonyl fluoride precursors.

Mechanisms of Action and Key Biological Targets

Fluorinated cyclopropyl sulfonamides exhibit a diverse range of biological activities, primarily driven by their ability to act as potent and often selective enzyme inhibitors.[5]

Carbonic Anhydrase (CA) Inhibition

A primary and extensively studied target for sulfonamides is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[4][6] These enzymes play critical roles in pH regulation, CO₂ transport, and biosynthesis. Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[3][10] Fluorinated sulfonamides bind to the Zn(II) ion in the CA active site via the deprotonated sulfonamide nitrogen. The fluorine substituents can form additional favorable interactions within the active site, leading to high affinity and isoform selectivity.[6]

Caption: Mechanism of competitive inhibition of Carbonic Anhydrase by a fluorinated cyclopropyl sulfonamide.

Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern oncology. Certain fluorinated cyclopropyl sulfonamides have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[11] In these molecules, the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino moiety serves as a critical pharmacophore that binds to the ATP-binding pocket of the kinase, preventing its activation and downstream signaling.[11]

Antibacterial Activity

The original therapeutic application of sulfonamides was as antibacterial agents.[12] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][13] Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria. While the development of resistance has limited their use, novel fluorinated cyclopropyl sulfonamide derivatives continue to be explored for their potential to overcome resistance mechanisms and act as effective antimicrobial agents against various bacterial and fungal strains.[14][15]

Structure-Activity Relationship (SAR) and Data

The optimization of biological activity is achieved through systematic modification of the molecular structure. SAR studies for fluorinated cyclopropyl sulfonamides focus on the nature and position of substituents on the aromatic rings and the sulfonamide nitrogen.

For example, in the development of VEGFR-2 inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolotriazine scaffold was found to be critical for potent kinase inhibition.[11] Subsequent modifications to other parts of the molecule led to the identification of compounds with low nanomolar efficacy.[11]

| Compound Class | Target | Key Structural Features | Observed Activity | Reference |

| Pyrrolo[2,1-f][1][4][14]triazines | VEGFR-2 Kinase | 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino] group | Low nanomolar inhibitors of VEGFR-2; antitumor efficacy in xenograft models. | [11] |

| Diaryl Sulfonamides | CETP | Four aromatic rings with fluorine substitution | Some compounds showed 100% inhibitory activity at 10 µM concentration. | [16] |

| Cyclopropyl Piperazine Derivatives | Various Bacteria/Fungi | Cyclopropyl piperazine with sulfonyl and carboxamide groups | Exhibited promising antibacterial and antifungal activities, in some cases outperforming standard drugs. | [14] |

| Trifluorobenzenesulfonamides | Carbonic Anhydrases | 2,4-disubstituted-3,5,6-trifluoro and 3,4-disubstituted-2,5,6-trifluoro patterns | Nanomolar inhibitors of CA II, VII, IX, XII, and XIII with high isoform selectivity. | [6] |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This protocol describes a standard method for determining the inhibitory potency (Kᵢ) of a compound against a carbonic anhydrase isoform (e.g., hCA II). The assay measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces protons (H⁺), causing a decrease in the pH of a weakly buffered solution. This pH change is monitored by a colorimetric indicator (e.g., 4-nitrophenol). The rate of color change is proportional to the rate of the enzymatic reaction. An inhibitor will slow this rate.

Materials:

-

Purified human Carbonic Anhydrase II (hCA II).

-

HEPES buffer (20 mM, pH 7.5).

-

4-nitrophenol pH indicator solution.

-

CO₂-saturated water (substrate solution).

-

Test compound (fluorinated cyclopropyl sulfonamide) dissolved in DMSO.

-

Stopped-flow spectrophotometer.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor in DMSO to cover a range of concentrations (e.g., 100 µM to 1 nM).

-

Prepare the assay buffer: 20 mM HEPES, containing the pH indicator.

-

Prepare the enzyme solution by diluting the hCA II stock in the assay buffer to a final concentration of ~10 nM.

-

Prepare the substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.

-

-

Instrument Setup:

-

Set up the stopped-flow spectrophotometer to monitor the absorbance change at the appropriate wavelength for the pH indicator (e.g., 400 nm for 4-nitrophenol).

-

Equilibrate the instrument and syringes to a constant temperature, typically 25°C.

-

-

Measurement of Uninhibited Rate:

-

Load one syringe of the stopped-flow instrument with the enzyme solution.

-

Load the second syringe with the CO₂-saturated water (substrate).

-

Initiate the reaction by rapidly mixing the two solutions. Record the change in absorbance over time for approximately 10 seconds. This is the control (uncatalyzed) rate.

-

-

Measurement of Inhibited Rate:

-

Add a small volume (e.g., 1 µL) of the test inhibitor from a specific dilution to the enzyme solution in the syringe. Allow it to incubate for 5-10 minutes to ensure binding equilibrium.

-

Repeat the stopped-flow measurement by mixing the enzyme-inhibitor solution with the CO₂ substrate.

-

Repeat this process for each concentration of the inhibitor.

-

-

Data Analysis:

-

Determine the initial rate of reaction for each inhibitor concentration from the slope of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited enzyme rate.

-

Plot the percentage of activity versus the logarithm of the inhibitor concentration.

-

Fit the data to the Morrison equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-